1-(3-Chloro-5-methoxyphenyl)methanaminehydrochloride
Description
1-(3-Chloro-5-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative with a molecular formula of C₉H₁₃ClNO·HCl and a molecular weight of 252.66 g/mol . The compound features a benzene ring substituted with a chlorine atom at position 3 and a methoxy group at position 5, with a primary amine (-CH₂NH₂) attached to the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of ligands targeting neurotransmitter receptors or enzyme inhibitors .
Properties
Molecular Formula |
C8H11Cl2NO |
|---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
(3-chloro-5-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H |
InChI Key |
KHSGQLWUTYOACZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach: Reductive Amination
The most commonly reported and industrially relevant method for synthesizing 1-(3-chloro-5-methoxyphenyl)methanamine hydrochloride involves the reductive amination of 3-chloro-5-methoxybenzaldehyde with ammonia or an amine source. This process can be summarized as follows:
- Step 1: Reaction of 3-chloro-5-methoxybenzaldehyde with ammonia or an amine to form an imine intermediate.
- Step 2: Reduction of the imine to the corresponding primary amine.
Reducing Agents and Catalysts:
- Sodium cyanoborohydride (NaBH3CN) is frequently used due to its selectivity and mild reaction conditions.
- Alternatively, catalytic hydrogenation using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst is employed, especially for industrial-scale synthesis.
This method is favored for its high yield, selectivity, and scalability.
Industrial Production Techniques
In industrial settings, continuous flow reactors are often utilized to optimize mixing, heat transfer, and reaction control, resulting in improved yield and purity. The reductive amination is performed under controlled temperature and pH conditions, with continuous monitoring to prevent side reactions.
Detailed Reaction Conditions and Analysis
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 3-Chloro-5-methoxybenzaldehyde | Purity > 98% recommended |
| Amine Source | Ammonia gas or aqueous ammonia | Stoichiometric or slight excess |
| Reducing Agent | Sodium cyanoborohydride or H2 with Pd/C catalyst | NaBH3CN preferred for lab scale; H2/Pd-C for scale-up |
| Solvent | Methanol, ethanol, or aqueous mixtures | Depends on scale and equipment |
| Temperature | Room temperature to 50 °C | Elevated temperature can accelerate reaction |
| Reaction Time | 2 to 24 hours | Depends on reagent concentration and catalyst |
| Work-up Procedure | Filtration (if Pd/C used), extraction, crystallization | Hydrochloride salt formed by acid treatment |
| Yield | Typically 70–90% | High purity achievable with optimized conditions |
Alternative Synthetic Routes
While reductive amination is predominant, other methods include:
- Direct Reduction of Corresponding Nitriles or Imines: Using strong hydride donors like lithium aluminum hydride (LiAlH4), though less common due to harsher conditions.
- Catalytic Reduction of Amides: Transition metal-free catalytic systems have been reported for the reduction of 3-chloro-5-methoxybenzamide to the amine hydrochloride salt using borane reagents in toluene under mild conditions, yielding high purity products (up to 81% yield) with minimal byproducts.
Research Findings and Mechanistic Insights
- The reductive amination proceeds through the formation of an imine intermediate, which is selectively reduced by sodium cyanoborohydride or catalytic hydrogenation.
- The presence of the electron-withdrawing chlorine and electron-donating methoxy groups influences the reactivity of the aldehyde and imine intermediates, often requiring careful optimization of reaction conditions.
- Catalytic systems employing palladium on carbon facilitate hydrogen uptake and selective reduction without over-reduction or dehalogenation.
- Continuous flow reactors enhance reaction efficiency by providing better control over reaction parameters and reducing reaction times.
Summary Table of Preparation Methods
| Method | Reducing Agent / Catalyst | Reaction Conditions | Yield (%) | Scale | Notes |
|---|---|---|---|---|---|
| Reductive amination | Sodium cyanoborohydride | RT to 50 °C, 2–24 h | 70–90 | Lab to pilot | Mild, selective, widely used |
| Catalytic hydrogenation | H2 / Pd on carbon | RT, atmospheric pressure | 75–85 | Industrial | Scalable, clean, requires catalyst removal |
| Reduction of amides | Borane reagents (e.g., HBPin) | Toluene, mild heating | ~81 | Lab scale | Transition metal-free, high purity |
| Hydride reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous ether solvents | Variable | Lab scale | Harsh conditions, less selective |
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-methoxyphenyl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution of the chlorine atom could yield various substituted derivatives.
Scientific Research Applications
1-(3-Chloro-5-methoxyphenyl)methanaminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-methoxyphenyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Notable Properties |
|---|---|---|---|---|
| 1-(3-Chloro-5-methoxyphenyl)methanamine hydrochloride (Target) | C₉H₁₃ClNO·HCl | 252.66 | 3-Cl, 5-OCH₃ on benzene; primary amine | Balanced lipophilicity; potential CNS activity due to aromatic amine |
| 1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine hydrochloride () | C₁₀H₁₅Cl₂NO₂ | 252.14 | 3-Cl, 4-OCH₂CH₃, 5-OCH₃ on benzene; primary amine | Increased steric bulk; higher lipophilicity due to ethoxy group |
| (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride () | C₆H₇Cl₂FN | ~189.04 | 3-Cl, 5-F on pyridine ring; primary amine | Enhanced metabolic stability; pyridine’s basicity alters pharmacokinetics |
| (3-Chlorophenyl)methylamine hydrochloride () | C₈H₁₁Cl₂N | ~189.04 | 3-Cl on benzene; tertiary amine (N-methyl) | Reduced basicity compared to primary amines; altered receptor interactions |
| (3-Chloro-5-iodophenyl)methanamine hydrochloride () | C₇H₈Cl₂IN | 303.96 | 3-Cl, 5-I on benzene; primary amine | High molecular weight; iodine may enhance radioimaging potential |
| {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride () | C₁₁H₁₃ClN₂O₂ | 240.69 | Isoxazole ring with 3-methoxyphenyl; primary amine | Heterocyclic ring improves solubility; potential for kinase inhibition |
| (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride () | C₉H₁₃Cl₂N | 206.11 | 4-Cl, 3-CH₃ on benzene; chiral ethylamine | Stereospecific activity; ethyl chain may influence blood-brain barrier penetration |
| 1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine () | C₈H₁₀ClFN | 173.62 | 3-Cl, 5-F on benzene; N-methyl primary amine | Fluorine enhances electronegativity; N-methylation reduces metabolic oxidation |
Biological Activity
1-(3-Chloro-5-methoxyphenyl)methanamine hydrochloride is a compound with significant potential in pharmacological applications. Its structural characteristics, including the presence of a chloro and methoxy group on the aromatic ring, suggest various biological activities. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C₈H₁₀ClN·HClO, indicating a molecular weight of approximately 195.08 g/mol. The presence of the chloro and methoxy groups enhances its lipophilicity and potential interactions with biological targets.
The biological activity of 1-(3-Chloro-5-methoxyphenyl)methanamine hydrochloride primarily involves its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at certain neurotransmitter receptors, particularly those related to serotonin (5-HT) pathways. The compound's functional groups facilitate binding to these receptors, potentially influencing signal transduction pathways involved in mood regulation and cognition .
Pharmacological Effects
1-(3-Chloro-5-methoxyphenyl)methanamine hydrochloride has been investigated for several pharmacological activities:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models by modulating serotonin levels .
- Anticancer Potential : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting potential for development as anticancer agents .
- Neuroprotective Effects : Some derivatives have been noted for their neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Study 1: Antidepressant Activity
A study conducted on a series of phenylmethanamine derivatives demonstrated that 1-(3-Chloro-5-methoxyphenyl)methanamine hydrochloride exhibited significant binding affinity for the 5-HT2C receptor (EC50 = 14 nM), indicating its potential as an antidepressant agent .
Study 2: Anticancer Activity
In vitro assays revealed that compounds structurally related to 1-(3-Chloro-5-methoxyphenyl)methanamine hydrochloride showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values ranged from 0.65 to 2.41 µM, indicating promising anticancer activity .
Data Tables
Q & A
Q. What are the standard synthetic routes for 1-(3-Chloro-5-methoxyphenyl)methanamine hydrochloride, and how are intermediates purified?
The compound is typically synthesized via reductive amination of the corresponding aldehyde precursor (e.g., 3-chloro-5-methoxybenzaldehyde) using reducing agents like sodium cyanoborohydride (NaBHCN) or sodium triacetoxyborohydride (NaBH(OAc)) in dichloroethane (DCE) or methanol . Purification often involves column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization from ethanol/water mixtures. Intermediate characterization is confirmed via H NMR and LC-MS to ensure purity ≥95% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
Essential techniques include:
- H/C NMR : Look for signals corresponding to the methoxy group (~δ 3.8 ppm in H, ~δ 55 ppm in C), aromatic protons (δ 6.5–7.2 ppm), and the primary amine (broad singlet, δ 1.5–2.5 ppm, though may exchange in DO) .
- HRMS : Confirm molecular ion [M+H] with exact mass matching theoretical values (e.g., CHClNO·HCl: calc. 208.0264) .
- FT-IR : Validate NH stretches (~3350 cm) and C-Cl bonds (~750 cm) .
Q. What are the recommended storage conditions and safety protocols for handling this compound?
Store as a powder at room temperature (RT) in sealed, light-protected containers under inert gas (e.g., argon) to prevent hygroscopic degradation . Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Spills should be neutralized with dilute HCl and disposed of as halogenated waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DCE) enhance reductive amination efficiency over protic solvents .
- Stoichiometry : A 2:1 molar ratio of reducing agent (NaBH(OAc)) to imine intermediate minimizes side reactions .
- Temperature : Reactions at 0–5°C reduce byproduct formation during sensitive steps (e.g., cyclopropane ring closure in analogs) .
- Catalysis : Palladium-mediated coupling may enhance aryl halide intermediates if functional group tolerance permits .
Q. How can researchers resolve contradictions in spectral data, such as unexpected splitting in NMR signals?
- Deuterated solvent screening : Use methanol-d or DMSO-d to identify solvent-induced shifts or exchange broadening in amine protons .
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in cyclopropane-containing analogs) .
- Computational validation : Compare experimental C NMR shifts with density functional theory (DFT)-calculated values to confirm assignments .
Q. What computational strategies are recommended for studying the compound’s reactivity or receptor interactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic attack at the benzylic position) .
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors) based on structural analogs .
- MD simulations : Assess stability of hydrochloride salt forms in aqueous environments (e.g., solvation free energy calculations) .
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, and how should controls be designed?
- Functional assays : Test for serotonin receptor (5-HT) modulation using CHO-K1 cells transfected with human receptors; measure cAMP or Ca flux .
- Cytotoxicity screening : Use HEK-293 or HepG2 cells with MTT assays (48-hour exposure, 1–100 µM range) .
- Controls : Include known agonists/antagonists (e.g., SB 242084 for 5-HT) and vehicle (DMSO ≤0.1%) to validate assay robustness .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
